molecular formula C16H37ClN+ B8293449 Tetrabutylammonium hydrochloride

Tetrabutylammonium hydrochloride

Cat. No.: B8293449
M. Wt: 278.9 g/mol
InChI Key: NHGXDBSUJJNIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance and Broad Scope of Academic Application of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts, often abbreviated as "quats," are a class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.orgnih.gov This permanent positive charge, independent of pH, distinguishes them from other amine derivatives and is the cornerstone of their wide-ranging applications in academic research. wikipedia.org Their utility spans numerous fields of chemistry, from organic synthesis to materials science and analytical chemistry.

One of the most significant applications of quaternary ammonium salts is in phase-transfer catalysis (PTC) . scribd.comscienceinfo.comwikipedia.org This technique facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. scribd.comscienceinfo.com The quaternary ammonium cation acts as a "shuttle," transporting an anionic reactant from the aqueous phase into the organic phase where the reaction can proceed. operachem.com This process enhances reaction rates, improves yields, and often allows for milder reaction conditions, making it a cornerstone of green chemistry by reducing the need for harsh organic solvents. scienceinfo.comwikipedia.org

The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is influenced by the nature of the alkyl groups attached to the nitrogen atom. For instance, salts with larger alkyl groups, such as tetrabutylammonium (B224687), are more soluble in organic solvents and are therefore more effective at transferring anions. littleflowercollege.edu.in

Beyond phase-transfer catalysis, quaternary ammonium salts are instrumental in:

Synthesis of organic compounds: They are used in a variety of organic reactions, including alkylations, oxidations, reductions, and esterifications. nih.govresearchgate.net For example, tetrabutylammonium bromide has been used in the Mitsunobu and Wittig reactions. starskychemical.com

Ionic liquids: Certain quaternary ammonium salts exist as liquids at or near room temperature and are classified as ionic liquids. starskychemical.com These compounds are gaining attention as environmentally benign solvents and catalysts due to their low volatility and high thermal stability. nih.govstarskychemical.com

Materials science: They are employed in the synthesis of polymers, such as polyethers, polycarbonates, and polyesters, where they can act as catalysts and influence the size and morphology of the resulting polymer chains. starskychemical.com Quaternary ammonium compounds are also incorporated into materials to impart antimicrobial properties. nih.govmdpi.com

Analytical chemistry: In techniques like chromatography, they are used as ion-pairing reagents. guidechem.com In electrochemistry, salts like tetrabutylammonium hexafluorophosphate (B91526) serve as supporting electrolytes in nonaqueous solutions. wikipedia.org

The versatility of quaternary ammonium salts is further highlighted by the ability to tune their properties by modifying the alkyl groups and the counter-anion. This allows for the design of task-specific catalysts and reagents for a multitude of chemical challenges.

Historical Context and Evolution of Research on Tetrabutylammonium Compounds

The study of quaternary ammonium compounds dates back to the 19th century, but their application as phase-transfer catalysts gained significant traction in the mid-20th century. The pioneering work of Charles M. Starks in the 1970s was instrumental in demonstrating the practical utility of these salts, including tetrabutylammonium derivatives, in facilitating reactions between immiscible phases. scienceinfo.com His research showed that catalytic amounts of these salts could dramatically accelerate reaction rates, leading to the coining of the term "phase-transfer catalysis." scienceinfo.com

Initially, research focused on simple tetraalkylammonium salts like tetrabutylammonium bromide and chloride. littleflowercollege.edu.in Tetrabutylammonium bromide, in particular, became a workhorse in organic synthesis due to its commercial availability, relatively low cost, and effectiveness in a wide range of reactions. nih.gov It is often preferred over the chloride salt due to its lower hygroscopicity. wikipedia.org

Over time, research has evolved to explore more complex and functionalized tetrabutylammonium compounds. This includes the development of chiral quaternary ammonium salts for asymmetric synthesis, allowing for the selective formation of one enantiomer of a chiral molecule. scienceinfo.comresearchgate.net

The unique properties of the tetrabutylammonium cation, with its four butyl groups providing a balance of lipophilicity and charge accessibility, have made it a focal point of research. littleflowercollege.edu.in It is large enough to be soluble in many organic solvents yet small enough to allow the associated anion to be reactive. operachem.com This has led to the use of a variety of tetrabutylammonium salts with different anions, each tailored for specific applications. For instance, tetrabutylammonium fluoride (B91410) is a widely used reagent for the removal of silyl (B83357) protecting groups in organic synthesis. wikipedia.orgwikipedia.org

Properties

Molecular Formula

C16H37ClN+

Molecular Weight

278.9 g/mol

IUPAC Name

tetrabutylazanium;hydrochloride

InChI

InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;

InChI Key

NHGXDBSUJJNIRV-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Techniques for Tetrabutylammonium Hydrochloride

Quaternization Routes for Tetrabutylammonium (B224687) Cation Formation

The formation of the tetrabutylammonium cation is a critical step in the synthesis of its hydrochloride salt. This is primarily achieved through the quaternization of a tertiary amine, most commonly tributylamine (B1682462).

A prevalent and direct method for the synthesis of tetrabutylammonium chloride involves the quaternization of tributylamine with a suitable butyl halide, such as 1-chlorobutane. This reaction, a classic example of the Menshutkin reaction, entails the formation of a new carbon-nitrogen bond, resulting in the desired quaternary ammonium (B1175870) cation. google.com

The reaction is typically carried out at elevated temperatures, generally in the range of 60–90°C, to accelerate the rate of quaternization. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) being favored as they can effectively solvate the ionic intermediates and products, often leading to higher yields. Stoichiometrically, a slight excess of the alkylating agent, 1-chlorobutane, can be employed to ensure the complete conversion of the tributylamine.

Industrial-scale production often utilizes batch reactors equipped with reflux condensers. However, for larger scale and more consistent production, continuous reactors are increasingly preferred. A comparison of these two production methods highlights the efficiency gains of continuous processing.

Reactor TypeTemperature (°C)Reaction Time (hours)Yield (%)
Batch Reactor802485
Continuous Reactor60292

This table presents a comparison of typical industrial production parameters for TBACl synthesis via quaternization.

A similar quaternization strategy is employed for the synthesis of tetrabutylammonium bromide (TBAB), where tributylamine is reacted with 1-bromobutane. wikipedia.orggoogle.com

An alternative and widely used laboratory-scale synthesis of tetrabutylammonium hydrochloride involves the neutralization of tetrabutylammonium hydroxide (B78521) (TBAH) with hydrochloric acid (HCl). chempedia.info This acid-base reaction is highly efficient and yields the desired salt and water as the only byproduct.

The general reaction is as follows:

(C₄H₉)₄NOH + HCl → (C₄H₉)₄NCl + H₂O

This method is particularly useful when a high-purity product is desired, as the starting materials can often be obtained in very pure forms. The reaction is typically performed in a suitable solvent, such as methanol (B129727), to ensure a homogeneous reaction mixture. google.com

The addition of hydrochloric acid to the tetrabutylammonium hydroxide solution must be carefully controlled to manage the exothermic nature of the neutralization reaction and to ensure the final pH of the solution is neutral. A common technique involves the slow, dropwise addition of a standardized HCl solution to the TBAH solution, often with external cooling to maintain a stable temperature.

The endpoint of the neutralization can be determined potentiometrically or with the use of a suitable indicator. For instance, in a non-aqueous titration, a solution of thymol (B1683141) blue in methanol can be used to visualize the endpoint when titrating TBAH with a standardized acid. pharmaguddu.com The precise control over the acid addition is critical to avoid an excess of either reactant, which would necessitate additional purification steps.

Following the neutralization reaction, the this compound is isolated from the reaction mixture. A common procedure involves concentrating the solution under reduced pressure to induce crystallization. The resulting crystalline solid is then collected by filtration.

To remove any residual acid or other water-soluble impurities, the collected crystals are typically washed with ice-cold water. The purified product is then dried under vacuum at an elevated temperature, for example, 50°C, to yield a white, often hygroscopic, solid.

For applications requiring exceptionally high purity, recrystallization is a common purification technique. mnstate.edu An effective solvent system for this purpose is a mixture of ethanol (B145695) and water, often in a 3:1 volume ratio. This process involves dissolving the crude TBACl in the hot solvent mixture and allowing it to cool slowly, which promotes the formation of well-defined crystals of high purity.

Neutralization of Tetrabutylammonium Hydroxide with Hydrochloric Acid

Ion Exchange and Metathesis Approaches for this compound Formation

Beyond direct quaternization and neutralization, ion exchange and metathesis reactions provide versatile routes for the synthesis of this compound, particularly when starting from other tetrabutylammonium salts.

This compound can be readily synthesized from other tetrabutylammonium halides, such as tetrabutylammonium bromide (TBAB), through ion exchange or salt metathesis reactions. wikipedia.org

In an ion exchange approach, a solution of TBAB is passed through a column containing a strong basic anion exchange resin that has been charged with hydroxide ions (OH⁻). researchgate.net This process effectively replaces the bromide ions with hydroxide ions, yielding a solution of tetrabutylammonium hydroxide. This TBAH solution can then be neutralized with hydrochloric acid as described in section 2.1.2 to produce the desired this compound.

The following table outlines the typical conditions for the preparation of TBAH from TBAB using an ion exchange resin, a key intermediate step in this synthetic route.

ParameterCondition
Resin TypeGel type strong basic anion exchange resin (OH⁻ form)
TBAB ConcentrationAqueous solution
Degree of Exchange> 86.0%
Resulting TBAH Concentration> 10.0%

This table summarizes the conditions for the synthesis of TBAH via ion exchange. researchgate.net

Alternatively, a salt metathesis reaction can be employed. This involves reacting a tetrabutylammonium salt with a chloride salt where the resulting inorganic halide is insoluble and can be removed by filtration. For instance, reacting tetrabutylammonium bromide with a source of chloride ions in a suitable solvent can precipitate the less soluble bromide salt, leaving the desired tetrabutylammonium chloride in solution. wikipedia.org A patent describes a method where tetrabutylammonium bromide is reacted with potassium hydroxide in methanol, leading to the precipitation of potassium bromide and the formation of tetrabutylammonium hydroxide, which can then be neutralized. google.com

Utilization of Polyoxometalate Precursors

In the synthesis of advanced materials, tetrabutylammonium salts, including the hydrochloride, serve as critical components rather than products derived from polyoxometalate (POM) precursors. The role of the tetrabutylammonium cation is primarily as a large, non-coordinating counterion that facilitates the isolation and crystallization of complex polyoxometalate anions from solution. These POMs are large, metal-oxygen cluster anions.

The synthesis of POM-based materials, such as polyoxometalate-based ionic liquids (POM-ILs), often involves a cation exchange process (metathesis). mdpi.com In a typical procedure, a simple inorganic salt of a POM, like a sodium or potassium salt, is prepared in an aqueous solution. mdpi.comunizar.es Subsequently, a solution containing the tetrabutylammonium cation, such as tetrabutylammonium bromide or chloride, is introduced. unizar.es The large organic tetrabutylammonium cation then replaces the smaller alkali metal cations, leading to the precipitation of the tetrabutylammonium-POM salt from the aqueous phase. mdpi.comunizar.es This resulting salt is often more soluble in organic solvents, a crucial property for its further use in catalysis and materials science. nih.gov

For instance, the synthesis of (P6,6,6,14)4[W10O32] involves dissolving sodium tungstate (B81510) dihydrate in boiling water, followed by acidification. The addition of a phosphonium (B103445) chloride salt then causes the POM-based ionic liquid to separate as a distinct phase. mdpi.com A similar principle applies when using tetrabutylammonium salts. The functionalization of hexamolybdate, for example, can be carried out using tetrabutylammonium hexamolybdate as a starting material, which is synthesized through established methods. nih.gov These reactions are typically performed under an inert atmosphere using standard Schlenk techniques. nih.gov

Continuous Flow Synthesis and Reactor Design for this compound Production

Continuous flow chemistry represents a significant technological advancement over traditional batch processing for the synthesis of chemical compounds. This methodology is increasingly being adopted by the pharmaceutical and fine chemical industries due to its inherent advantages in safety, efficiency, and control. mt.comnih.gov In a continuous flow system, reagents are pumped through a network of tubes or channels where the reaction occurs, offering superior control over parameters compared to a conventional stirred-tank reactor. stolichem.comresearchgate.net

Microfluidic Reactor Technology for High-Efficiency Quaternization

Microfluidic reactors, a key technology within continuous flow chemistry, are particularly well-suited for quaternization reactions, the fundamental process for synthesizing tetrabutylammonium salts. These reactors utilize channels with microscopic dimensions, which creates a very high surface-area-to-volume ratio. nih.gov This characteristic enables exceptionally efficient heat and mass transfer, allowing for precise control over the reaction environment. nih.govstolichem.com

For a quaternization reaction, such as the reaction of tributylamine with an appropriate butyl halide to form the tetrabutylammonium cation, this level of control is critical. Microfluidic systems allow for rapid optimization of reaction conditions, leading to higher yields and product purity. nih.gov The ability to maintain a consistent temperature profile and ensure rapid mixing minimizes the formation of byproducts, resulting in a more efficient synthesis. researchgate.net

Advantages in Reaction Kinetics and Process Safety

The transition from batch to continuous flow synthesis offers substantial benefits in terms of both reaction speed and operational safety. researchgate.netcontractpharma.com

Reaction Kinetics: The enhanced heat and mass transfer in continuous flow reactors can dramatically accelerate reaction rates. stolichem.comresearchgate.net Exothermic quaternization reactions can be managed effectively, as the high surface-area-to-volume ratio allows for rapid heat dissipation, preventing temperature spikes that could lead to side reactions or decomposition. nih.gov This allows reactions to be run at higher temperatures and pressures than would be safe in a large-scale batch reactor, further increasing the reaction rate and throughput. mt.com A process that might take hours in a batch reactor can often be completed in minutes in a continuous flow system. researchgate.net

Process Safety: Continuous flow chemistry inherently enhances process safety. contractpharma.com The small volume of reagents present in the reactor at any given time significantly reduces the risk associated with handling hazardous materials or performing highly energetic reactions. nih.govcontractpharma.com In the event of a runaway reaction, the potential impact is minimized due to the limited quantity of reactants involved. This reduction in risk makes it feasible to perform chemistries on a production scale that would be deemed too dangerous for large batch operations. contractpharma.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Quaternization

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction Control Less precise control over temperature and mixing, potential for hotspots.Precise control over key parameters (temperature, pressure, residence time). mt.com
Heat Transfer Inefficient, especially at large scales, limiting reaction rates.Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov
Mass Transfer Can be limited by mixing efficiency, affecting reaction speed and selectivity.Enhanced mass transfer leading to faster and more selective reactions. stolichem.comresearchgate.net
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway.Inherently safer due to small reactor volumes and superior thermal control. nih.govcontractpharma.com
Scalability Scaling up can be complex and may alter reaction outcomes.Scaled by running the system for longer periods or by parallelization ("numbering-up"). stolichem.com
Efficiency Often lower yields and purity due to side reactions and less optimal conditions.Higher yields and product quality due to precise process control. mt.com

Purification and Methodological Refinements in this compound Synthesis

The purification of tetrabutylammonium salts from reaction mixtures is a critical step to ensure high purity for their intended applications. Several methods are employed to remove unreacted starting materials, byproducts, and other impurities.

One common challenge is the removal of residual tetrabutylammonium salts from polar products after a reaction. chemicalforums.com However, the techniques used for this separation can be adapted for the purification of the salt itself. A primary method is recrystallization . Tetrabutylammonium chloride can be purified by recrystallization from appropriate solvents, followed by heating in a vacuum to remove any residual solvent. rsc.org

Ion-exchange chromatography is another powerful technique. In one documented procedure for removing tetrabutylammonium fluoride (B91410) (TBAF) byproducts, an ion-exchange resin is used. orgsyn.org The tetrabutylammonium cation is exchanged with a proton on the resin. This principle can be applied to purify a crude this compound solution by capturing the desired cation on the resin, washing away neutral impurities, and then eluting the pure salt. Cation exchange resins like Dowex 50 can effectively bind the tetrabutylammonium ion. chemicalforums.com

For non-ionic impurities, silica (B1680970) gel column chromatography can be employed. The crude material containing this compound can be adsorbed onto silica gel and subjected to column chromatography. orgsyn.org A suitable eluent system is used to separate the polar salt from less polar impurities. Following chromatography, the fractions containing the pure product are combined and concentrated to yield the purified solid. orgsyn.org

Table 2: Overview of Purification Techniques for Tetrabutylammonium Salts

MethodPrincipleApplication Notes
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to cool, causing the pure compound to crystallize out, leaving impurities in the solution.Effective for removing impurities with different solubility profiles. The choice of solvent is critical for good recovery. rsc.org
Ion-Exchange Resin The tetrabutylammonium cation is reversibly bound to a solid polymer resin, allowing impurities to be washed away before the pure salt is eluted.Particularly useful for separating ionic compounds from neutral or oppositely charged species. chemicalforums.comorgsyn.org
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a mobile phase flows through it.Effective for removing non-ionic or less polar impurities from the highly polar this compound. orgsyn.org
Filtration & Washing A simple method where a precipitated solid is filtered and washed with solvents in which the impurities are soluble but the desired product is not.Often used as an initial purification step after precipitation from a reaction mixture. unizar.es

Tetrabutylammonium Hydrochloride in Phase Transfer Catalysis

Mechanistic Investigations of Tetrabutylammonium (B224687) Hydrochloride Mediated Phase-Transfer Catalysis

The mechanism of phase-transfer catalysis, particularly involving tetrabutylammonium salts, is a subject of detailed study. Research indicates that the catalytic activity is closely linked to the phase behavior of the system. acs.org The process is generally understood to involve the formation of an ion-pair between the tetrabutylammonium cation and the reacting anion, which is then transported from the aqueous phase to the organic phase where the reaction with the organic substrate occurs. theaic.org

The core of TBACl's function in phase-transfer catalysis lies in its ability to form an ion-pair with an anion from the aqueous phase. The tetrabutylammonium cation (Q⁺), with its lipophilic butyl groups, encapsulates the anion (X⁻), effectively shielding its charge and rendering the resulting ion-pair (Q⁺X⁻) soluble in the organic phase. theaic.org This transport of the anion across the phase boundary is the critical step that allows it to react with the organic substrate. theaic.org

The efficiency of this transport is influenced by the lipophilicity of the cation and the nature of the anion. The large size of the tetrabutylammonium cation results in a "loose" ion pair with the anion, which enhances the anion's reactivity in the organic phase. This is because the anion is less encumbered by strong solvation forces that would be present in the aqueous phase.

Studies have shown that the catalytic process often occurs at the interface between the two phases. acs.org This includes not only the bulk liquid-liquid interface but also microinterfaces that can form in emulsion-like systems. nih.gov The increased interfacial area in such systems can significantly enhance the rate of the reaction. princeton.edu

The presence of water, even in small amounts, can play a crucial role in the catalytic efficiency of TBACl. In some solid-liquid phase-transfer catalysis (SLPTC) systems, traces of water are essential for the catalytic process to occur. princeton.edu Water can co-extract with the ion-pair into the organic phase, influencing the solvation shell of the anion and, consequently, its reactivity.

The amount of co-extracted water can affect the catalyst's efficiency. While a small amount of water can be beneficial by aiding in the dissolution of the inorganic salt in the aqueous phase and facilitating ion exchange, excessive water can be detrimental. In some cases, the deliberate addition of water has been shown to reduce reaction yields, suggesting a delicate balance is required for optimal performance.

The kinetics of TBACl-mediated phase-transfer catalysis are influenced by several factors, including stirring speed, temperature, and the concentrations of the reactants and catalyst. nih.gov At low stirring rates, the reaction rate can be limited by the interfacial area, which increases with agitation. princeton.edu However, under certain conditions, such as in tri-phase systems, the influence of temperature and stirring speed on the catalytic activity can be less pronounced. nih.gov

Regimes of Phase-Transfer Catalysis with Tetrabutylammonium Chloride

Tetrabutylammonium chloride is a versatile catalyst employed in both liquid-liquid and solid-liquid phase-transfer catalysis systems. ontosight.aiphasetransfercatalysis.com

In LLPTC, TBACl facilitates reactions between a reactant in an aqueous phase and a substrate in an immiscible organic solvent. ontosight.ai A classic example is the nucleophilic substitution reaction where an aqueous solution of an inorganic salt (e.g., sodium cyanide) reacts with an alkyl halide dissolved in an organic solvent. The tetrabutylammonium cation transports the cyanide anion into the organic phase, where it can react with the alkyl halide. theaic.org

The phase behavior of the system, which can be influenced by temperature and the concentration of TBACl and other salts, is closely related to the catalytic activity. acs.org The formation of a third, catalyst-rich liquid phase can sometimes be observed, and reactions occurring under these tri-phase conditions can exhibit different kinetic profiles compared to biphase systems. nih.gov

Examples of LLPTC Reactions with TBACl
Reaction TypeAqueous Phase ReactantOrganic Phase SubstrateProduct
Nucleophilic SubstitutionSodium Phenolaten-Butyl BromidePhenyl Butyl Ether
Anion ExchangeSodium ImidazolateTetrabutylammonium ChlorideTetrabutylammonium Imidazolate

In SLPTC, TBACl is used to bring a solid reactant into solution in an organic solvent, where it can then react with a dissolved substrate. phasetransfercatalysis.com This is particularly useful for reactions involving inorganic salts that have poor solubility in organic solvents. acs.org The tetrabutylammonium cation complexes with the anion from the surface of the solid salt, forming a soluble ion-pair in the organic phase. phasetransfercatalysis.com

An example of SLPTC is the reaction of solid sodium sulfide (B99878) with an organic substrate in a solvent like acetonitrile (B52724). phasetransfercatalysis.com The TBACl, often remaining from a previous reaction step, facilitates the transfer of the sulfide anion into the organic phase to react. phasetransfercatalysis.com The presence of water can be critical in SLPTC, as it can help to dissolve a thin layer of the solid salt at the interface, making the anions more accessible to the phase-transfer catalyst. princeton.edu However, for substrates that are sensitive to hydrolysis, the avoidance of water is crucial, highlighting the importance of the catalyst in enabling the reaction under anhydrous or nearly anhydrous conditions. phasetransfercatalysis.com

Examples of SLPTC Reactions with TBACl
Reaction TypeSolid ReactantOrganic Phase SubstrateSolvent
Nucleophilic SubstitutionSodium SulfideChloromethyl Chloroformate IntermediateAcetonitrile
FluorinationPotassium Fluoride (B91410)Activated Organic SubstrateVarious Organic Solvents

Specific Reaction Classes Catalyzed by Tetrabutylammonium Hydrochloride and its Derivatives

This compound and its closely related derivatives, such as tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI), are highly effective phase-transfer catalysts. Their utility spans a wide array of organic reactions by facilitating the transfer of anionic reactants across the interface of immiscible aqueous and organic phases. The lipophilic nature of the tetrabutylammonium cation allows it to form ion pairs with various anions, transporting them into the organic phase where they can react with organic substrates. This catalytic action overcomes the mutual insolubility of reactants, often leading to enhanced reaction rates, milder reaction conditions, and improved yields. While much of the documented research focuses on the bromide and iodide analogues due to their specific properties, the fundamental catalytic principle of the tetrabutylammonium cation remains consistent, making these findings highly relevant to the potential applications of this compound.

Nucleophilic Substitution Reactions

Tetrabutylammonium salts are extensively used to catalyze nucleophilic substitution reactions by transporting nucleophiles from an aqueous or solid phase into an organic phase where the substrate resides.

A prominent example is the Williamson ether synthesis , an SN2 reaction between an alkoxide and a primary or secondary halide. rsc.org Tetrabutylammonium bromide (TBAB) is commonly employed to shuttle the alkoxide ion from the aqueous phase, where it is generated by the reaction of an alcohol with a base like sodium hydroxide (B78521), into the organic phase containing the alkyl halide. rsc.orgphasetransfercatalysis.com The tetrabutylammonium cation forms a lipophilic ion pair with the alkoxide, enhancing its nucleophilicity and facilitating the reaction. rsc.org This process avoids the need for anhydrous conditions and strong, expensive bases.

In a similar vein, tetrabutylammonium salts catalyze other nucleophilic substitutions. For instance, the reaction between 4-tert-butylbenzyl bromide and potassium iodide has been studied in microemulsion systems, where tetrabutylammonium hydrogen sulfate (B86663) proved to be a more efficient catalyst than crown ethers. researchgate.net The catalytic activity of tetrabutylammonium salts like the chloride and iodide is attributed to interfacial reactions. researchgate.net Furthermore, tetrabutylammonium iodide can act as both a phase-transfer catalyst and a co-catalyst, where the iodide ion can reversibly convert an alkyl chloride or bromide to the more reactive alkyl iodide, accelerating the substitution. phasetransfercatalysis.com

The table below summarizes the role of tetrabutylammonium salts in selected nucleophilic substitution reactions.

ReactionSubstratesCatalystRole of Catalyst
Williamson Ether SynthesisAlcohol, Alkyl HalideTBABTransfers alkoxide from aqueous to organic phase. rsc.orgphasetransfercatalysis.com
Halide Exchange4-tert-butylbenzyl bromide, Potassium IodideTetrabutylammonium hydrogen sulfateFacilitates reaction in a microemulsion system. researchgate.net
General SN2Decyl methanesulfonate, Sodium bromideTBAB, TBACl, TBAIMediates reaction at the water-oil interface. researchgate.net
SNAro-chloronitrobenzene, Potassium phenoxideTetra-n-butylphosphonium bromideFacilitates reaction between a solid and a liquid phase.

Condensation and Addition Reactions, including Aldol (B89426) and Mannich

Phase-transfer catalysis with tetrabutylammonium salts is a powerful tool for promoting condensation and addition reactions, which often rely on the generation of enolates or other carbanionic intermediates.

Aldol and Knoevenagel condensations are effectively catalyzed by tetrabutylammonium hydroxide (TBAH). researchgate.net TBAH can act as a strong base in the organic phase, promoting the formation of enolates from aldehydes or active methylene (B1212753) compounds. These enolates then undergo condensation with electrophilic partners. For example, TBAH has been successfully used as a catalyst for the Knoevenagel condensation of aldehydes with compounds like methyl- and ethyl-cyanoacetate, malononitrile, and cyanoacetamide to produce substituted olefins. researchgate.net In some instances, tetrabutylammonium bromide (TBAB) has been used in aldol condensations, achieving significant conversion where uncatalyzed reactions show minimal product formation. nih.gov

Michael additions , or conjugate additions, are also significantly enhanced by tetrabutylammonium catalysts. Molten tetrabutylammonium bromide has been shown to be an efficient catalyst for the conjugate addition of thiols to various electron-deficient alkenes, such as α,β-unsaturated nitriles, esters, ketones, and aldehydes, under solvent-free conditions. organic-chemistry.org Similarly, tetrabutylammonium hydroxide has been employed for thia-Michael additions, demonstrating high efficiency and, in some cases, a reversal of the expected selectivity based on the basicity of the thiols. researchgate.net The aza-Michael addition of imides to fumaric and acrylic esters has also been successfully carried out using TBAB in a solvent-free system. nih.gov

The Mannich reaction , a three-component condensation, can also be facilitated by phase-transfer catalysts. While specific examples with this compound are less common, the principle of transferring an enolizable carbonyl compound's anion or an amine-derived nucleophile into the organic phase is applicable. Asymmetric versions of the nitro-Mannich reaction have been developed using chiral phase-transfer catalysts derived from cinchona alkaloids, highlighting the potential for stereocontrol in these reactions. mdpi.com

The following table details examples of condensation and addition reactions catalyzed by tetrabutylammonium derivatives.

Reaction TypeSubstratesCatalystKey Findings
Knoevenagel CondensationAldehydes, Active methylene compoundsTBAHEfficient synthesis of substituted olefins. researchgate.net
Aldol CondensationMixture of aldehydesTBABAchieved 60% conversion compared to 3% without catalyst. nih.gov
Thia-Michael AdditionThiols, α,β-unsaturated systemsTBAH, TBABHigh turnover numbers and yields, sometimes with selectivity reversal. organic-chemistry.orgresearchgate.net
Aza-Michael Addition1,2,3,6-Tetrahydrophthalimide, Fumaric/Acrylic estersTBABGood to high yields under solvent-free conditions. nih.gov
Asymmetric Nitro-Mannichα-Aryl nitromethanes, AmidosulfonesChiral PTCsHigh enantioselectivity and yields achieved. mdpi.com

Alkylation and Arylation Processes

This compound and its derivatives are widely employed in phase-transfer catalyzed C-, N-, and O-alkylation and arylation reactions. These processes often involve the transfer of a nucleophile (carbanion, amine, or alkoxide) from an aqueous or solid phase to an organic phase to react with an alkylating or arylating agent.

C-Alkylation of compounds with acidic C-H bonds, such as hydantoins and activated sulfones, is efficiently achieved using tetrabutylammonium salts. For instance, the C5-selective alkylation of hydantoins with various electrophiles proceeds in high yields with a catalytic amount of tetrabutylammonium bromide (TBAB) under mild conditions. nih.gov Other tetrabutylammonium salts, including the iodide and hydrogen sulfate, have also proven effective, albeit slightly less so than TBAB in this specific application. nih.gov Similarly, C-alkylation of benzyl (B1604629) phenyl sulfone, which has a pKa up to 23, is readily performed under PTC conditions with bases like NaOH or potassium carbonate, where TBAB can be a suitable catalyst. organic-chemistry.org

N-Alkylation of amides, imides, and heterocyclic compounds is another key application. Tetrabutylammonium iodide (TBAI) is particularly useful here, as it can act as a co-catalyst to activate less reactive alkylating agents like alkyl chlorides and bromides through in-situ halide exchange. phasetransfercatalysis.com This has been demonstrated in the N-ethylation of acetamide (B32628) and the N-alkylation of indazole and tetrahydropyrimidinone. phasetransfercatalysis.com

O-Alkylation , such as the Williamson ether synthesis discussed earlier, is a classic example. The O-alkylation of phenols and hydroxynaphthoquinones is also effectively catalyzed. acs.orgacs.org Continuous flow systems for the O-alkylation of phenols have been developed using TBAB as the phase-transfer catalyst, resulting in high yields in very short reaction times. acs.org In the O-alkylation of 2-hydroxynaphthoquinones, a combination of TBAI and 18-crown-6 (B118740) showed a synergistic effect, significantly improving the yield. acs.org

Arylation reactions, particularly N-arylation, can also be promoted. A notable example is the CuI-catalyzed coupling of tetrabutylammonium pyridin-2-olates with aryl iodides to produce N-aryl pyridin-2-ones with high yield and chemoselectivity. acs.org

The table below provides an overview of these applications.

Reaction TypeSubstrate ClassCatalystRole & Advantages
C-AlkylationHydantoinsTBABHigh yields, mild conditions, broad substrate scope. nih.gov
C-AlkylationActivated SulfonesTBABEffective for substrates with pKa up to 23. organic-chemistry.org
N-AlkylationAcetamides, IndazolesTBAIActs as a co-catalyst to activate alkyl halides. phasetransfercatalysis.com
O-AlkylationPhenolsTBABHigh yields in short times, suitable for continuous flow. acs.org
O-Alkylation2-HydroxynaphthoquinonesTBAISynergistic effect with 18-crown-6. acs.org
N-ArylationPyridin-2(1H)-oneTBAH (to form olate)Forms a reactive pyridin-2-olate salt for CuI-catalyzed coupling. acs.org

Oxidation and Reduction Transformations

Tetrabutylammonium salts can be utilized in oxidation and reduction reactions, often by facilitating the transfer of an oxidizing or reducing agent into the organic phase or by stabilizing reactive intermediates.

In oxidation reactions , tetrabutylammonium salts can serve multiple roles. For example, tetrabutylammonium peroxydisulfate (B1198043) has been used as an efficient oxidant for various functional group transformations. researchgate.net In one study, it was used in a nickel-catalyzed oxidation of primary amines to nitriles under basic aqueous conditions, providing excellent yields. researchgate.net Another interesting application involves the oxidative α-azidation of β-ketocarbonyl compounds. Here, tetrabutylammonium iodide (TBAI) catalyzes the reaction between the carbonyl compound and sodium azide (B81097) in the presence of an oxidant like dibenzoyl peroxide. organic-chemistry.org The proposed mechanism involves the in-situ formation of a quaternary ammonium (B1175870) hypoiodite (B1233010) species, which facilitates the initial α-iodination of the carbonyl compound, followed by a phase-transfer catalyzed nucleophilic substitution by the azide. organic-chemistry.org

Decatungstate anion photocatalysis is another area where tetrabutylammonium salts play a role. The tetrabutylammonium salt of decatungstate, [TBA]₄[W₁₀O₃₂], is a potent photocatalyst for C-H activation. Upon photoexcitation, it can abstract hydrogen atoms from various organic substrates, including alkanes and arylalkanes, leading to their functionalization. organicchemistrydata.org For example, this system has been used for the site-selective fluorination of benzylic positions and the β-site-selective C-H functionalization of cyclopentanone (B42830) in Minisci reactions. organicchemistrydata.org

In the realm of reduction transformations , while direct use of this compound as a catalyst is less documented, related compounds are employed in electrochemical reductions. Tetrabutylammonium salts like tetrabutylammonium trifluoromethanesulfonate (B1224126) are used as supporting electrolytes in electroreductive cross-coupling reactions, such as the formylation of aromatic ketones. chemguide.co.uk In these cases, the salt's role is to ensure conductivity of the organic medium rather than phase transfer of a reductant. The general principles of catalytic hydrogenation often rely on heterogeneous catalysts like palladium on carbon or platinum oxide, and while phase-transfer catalysis can be applied to certain reduction scenarios, it is less common than in other reaction classes.

The table below summarizes these applications.

TransformationReactionCatalyst/ReagentMechanism/Role
OxidationPrimary Amines to NitrilesTetrabutylammonium peroxydisulfate / Ni-Cu formateActs as the oxidant in a catalyzed system. researchgate.net
Oxidationα-Azidation of β-KetocarbonylsTBAI / Dibenzoyl peroxideForms a reactive hypoiodite and facilitates phase transfer of azide. organic-chemistry.org
Oxidation (Photocatalysis)C-H FunctionalizationTetrabutylammonium decatungstateActs as a photocatalyst for hydrogen atom transfer. organicchemistrydata.org
Reduction (Electrochemical)Formylation of Aromatic KetonesTetrabutylammonium trifluoromethanesulfonateServes as a supporting electrolyte. chemguide.co.uk

Polymerization Reactions and Polymer Synthesis

Tetrabutylammonium salts find application in various polymerization reactions, acting as catalysts or initiators, particularly in processes involving anionic or pseudo-anionic mechanisms.

One notable application is in Group Transfer Polymerization (GTP) , a method for producing well-defined acrylic polymers. A catalyst for GTP, tetrabutylammonium bibenzoate, is synthesized from benzoic acid and tetrabutylammonium hydroxide. rsc.org This catalyst is then used in the polymerization of monomers like methacrylates. The mechanism of GTP involves the transfer of a silyl (B83357) group during the addition of monomer units, and the catalyst facilitates this process.

Tetrabutylammonium salts have also been investigated in radical polymerization . For instance, the radical polymerization of methyl methacrylate (B99206) has been studied in the presence of tetrabutylammonium chloride as a phase-transfer catalyst. The presence of the catalyst can influence the polymerization kinetics and the properties of the resulting polymer.

Furthermore, tetrabutylammonium derivatives are used in the chemical modification of existing polymers. For example, tetrabutylammonium bromide (TBAB) has been shown to accelerate the dechlorination of poly(vinyl chloride) (PVC) and improve the substitution of chlorine with thiocyanate (B1210189) in solution. This demonstrates the utility of phase-transfer catalysis in postsynthesis modification of polymers, enabling the introduction of new functional groups under milder conditions than would otherwise be possible.

The table below highlights the roles of tetrabutylammonium salts in polymerization.

Polymerization/Modification TypePolymer/MonomerCatalyst/ReagentRole of Tetrabutylammonium Salt
Group Transfer Polymerization (GTP)MethacrylatesTetrabutylammonium bibenzoateServes as a catalyst for the polymerization. rsc.org
Radical PolymerizationMethyl MethacrylateTetrabutylammonium chlorideActs as a phase-transfer catalyst.
Polymer ModificationPoly(vinyl chloride) (PVC)TBABAccelerates dechlorination and substitution with thiocyanate.

Advanced Applications of Tetrabutylammonium Hydrochloride in Organic Synthesis

Role in Natural Product and Drug Molecule Synthesis

Tetrabutylammonium (B224687) salts play a crucial role as intermediates and catalysts in the synthesis of complex molecules, including natural products and pharmaceuticals. guidechem.com Their ability to facilitate reactions between reagents in different phases makes them valuable in constructing key structural motifs. guidechem.com

A notable application is in the synthesis of α-hydroxyaldehydes, which are versatile building blocks for producing clinical drugs. acs.orgacs.org For example, an electroreductive cross-coupling reaction between aromatic ketones and N,N-dimethylformamide, utilizing a tetrabutylammonium salt as the electrolyte, produces α-hydroxyaldehyde intermediates. acs.orgacs.org These intermediates can then be converted into drug candidates like benactyzine (B1667973) through subsequent oxidation and coupling reactions. acs.org This methodology has also been applied in the late-stage modification of natural product derivatives, showcasing its utility in complex molecular synthesis. acs.org The synthesis of tetrazole-based drug-like molecules, which are important bioisosteres for carboxylic acids in drug development, can also be facilitated by reactions involving tetrabutylammonium salts. beilstein-journals.org

Green Chemistry Principles in Tetrabutylammonium Hydrochloride Mediated Syntheses

The use of tetrabutylammonium salts as phase-transfer catalysts (PTCs) aligns strongly with the principles of green chemistry. theaic.orgjetir.org Phase-transfer catalysis is an established technique for making organic synthesis more environmentally benign and economically viable. theaic.orgresearchgate.net

Key green chemistry principles addressed by using tetrabutylammonium PTCs include:

Safer Solvents and Auxiliaries: PTCs like tetrabutylammonium bromide (TBAB) or chloride facilitate reactions between reactants in immiscible aqueous and organic phases. theaic.orgjetir.org This often eliminates the need for hazardous, expensive, or toxic organic solvents that would otherwise be required to dissolve all reactants in a single phase. theaic.orgjetir.org By enabling the use of water as a solvent, the environmental impact of the synthesis is significantly reduced. jetir.org

Catalysis: Tetrabutylammonium salts are used in catalytic amounts, meaning a small quantity can promote a large number of reactions, thereby increasing efficiency and reducing waste. nih.govmdpi.com This is preferable to using stoichiometric reagents which are consumed in the reaction and contribute to the waste stream. nih.gov

Waste Prevention: By enabling faster reactions, higher yields, and fewer byproducts, PTCs contribute to the fundamental principle of preventing waste rather than treating it after it has been created. theaic.orgnih.gov

Energy Efficiency: Reactions mediated by PTCs can often be carried out under milder conditions, such as lower temperatures, which reduces energy consumption. theaic.orgresearchgate.net

For instance, the synthesis of ethenzamide can be achieved in a solvent-free system using TBAB as a catalyst, with microwave irradiation shortening the reaction time to 90 seconds with a 92% yield, highlighting an efficient and sustainable process. researchgate.net

Functionalization and Derivatization Strategies Utilizing Tetrabutylammonium Counterions

Beyond its classical role as a phase-transfer agent, the tetrabutylammonium (TBA) cation itself can actively participate in and influence the outcome of organic reactions. The bulky, non-coordinating nature of the TBA cation, along with its electronic properties, can be harnessed for specific functionalization and derivatization strategies.

One compelling example is the diastereoselective control of the Norrish–Yang cyclization. Research has shown that the addition of tetrabutylammonium salts can completely reverse the diastereoselectivity of this photochemical reaction in imidazolidinone derivatives. acs.org Spectroscopic studies suggest that cation–π interactions between the TBA cation and the aromatic substrate control the reactive conformation of the molecule, thereby dictating the stereochemical outcome of the cyclization. acs.org

In other areas, bulky cations like TBA+ have been shown to stabilize reactive intermediates, such as superoxide (B77818) anions in Na-O2 batteries, by promoting specific reaction pathways. researchgate.net This ability to stabilize intermediates through non-covalent interactions can be translated to synthetic strategies, where the TBA counterion can modulate the reactivity and selectivity of a transformation, offering a subtle yet powerful tool for functionalization.

Synthesis of Biologically Active Heterocycles and Complex Organic Molecules

Tetrabutylammonium salts are highly effective catalysts for the synthesis of a wide array of biologically active heterocyclic compounds. nih.govmdpi.com Heterocyclic scaffolds are core components of many natural products and pharmaceuticals. researchgate.net The use of tetrabutylammonium bromide (TBAB) as a metal-free, homogeneous phase-transfer catalyst has been pivotal in developing efficient protocols for synthesizing these valuable molecules. nih.govmdpi.com

Multi-component reactions (MCRs), which are highly efficient and atom-economical, are often facilitated by tetrabutylammonium-based catalysts. For example, tetrabutylammonium prolinate has been used as an efficient, eco-friendly catalyst for the one-pot, five-component synthesis of octahydroquinazolinone derivatives at room temperature, achieving excellent yields. chemijournal.comresearchgate.net

The table below summarizes various biologically promising heterocyclic scaffolds synthesized using tetrabutylammonium salt catalysis. mdpi.com

Heterocyclic ScaffoldSynthetic MethodCatalystReference(s)
2,3-Dihydroquinazolin-4(1H)-onesCyclocondensation of 2-aminobenzamide (B116534) and aldehydesTBAB mdpi.com
1,4-DihydropyridinesHantzsch condensationTBAB mdpi.com
2,4,5-Triaryl imidazolesThree-component reactionTBAB mdpi.com
1,5-Benzodiazepine derivativesCondensation reactionTBAB mdpi.com
5-Substituted 1H-tetrazolesCycloadditionTBAB mdpi.com
3,4-Dihydropyrano[c]chromeneThree-component reactionTBAB mdpi.com
OctahydroquinazolinonesFive-component reactionTetrabutylammonium prolinate chemijournal.comresearchgate.net

These examples demonstrate the versatility of tetrabutylammonium catalysts in constructing complex molecular architectures under mild and often environmentally friendly conditions. nih.govchemijournal.com

Selective Organic Transformations (e.g., Sulfide (B99878) Oxidation to Sulfoxides)

Achieving selectivity in organic transformations is a central challenge in synthesis, particularly in oxidation reactions where over-oxidation to undesired products is common. osaka-u.ac.jp Tetrabutylammonium salts have been instrumental in developing highly selective oxidation methods. osaka-u.ac.jpnih.gov

A prime example is the selective oxidation of sulfides to sulfoxides. osaka-u.ac.jp Sulfoxides are important compounds in pharmaceuticals and materials science, but their synthesis can be challenging due to the potential for over-oxidation to sulfones. osaka-u.ac.jpnih.gov By exchanging the sodium cation in sodium chlorite (B76162) with the tetrabutylammonium cation, researchers created tetrabutylammonium chlorite (Bu4N+ClO2-), a reagent with excellent solubility in organic solvents. osaka-u.ac.jpnih.gov

This reagent, when used in an HCl-acidic ethyl acetate (B1210297) solution, facilitates the highly selective and controlled oxidation of a variety of sulfides to their corresponding sulfoxides in high yields under ambient conditions. osaka-u.ac.jpnih.gov The reaction proceeds through the formation of chlorine dioxide as the active oxidant. osaka-u.ac.jpresearchgate.net The over-oxidized sulfone product is generally not observed under the optimized, mild conditions. osaka-u.ac.jp

The table below details the results of the selective oxidation of diphenyl sulfide to diphenyl sulfoxide (B87167) under various conditions. osaka-u.ac.jp

EntryEquivalents of Bu4N+ClO2-Equivalents of HClTimeYield of SulfoxideYield of SulfoneReference(s)
10.90.710 min99%Not Observed osaka-u.ac.jp
22.01.51 h0%99% (sole product) osaka-u.ac.jpnih.gov
30.60.51 h90%Not Observed osaka-u.ac.jpnih.gov

This method demonstrates how modifying a simple inorganic salt with a tetrabutylammonium counterion can dramatically improve its utility, enabling a highly selective transformation that is difficult to achieve with conventional reagents. osaka-u.ac.jpnih.gov

Tetrabutylammonium Hydrochloride in Inorganic and Materials Chemistry

Utilization as a Counterion in Inorganic Systems

The bulky and lipophilic nature of the tetrabutylammonium (B224687) ([N(C₄H₉)₄]⁺ or TBA⁺) cation makes it an ideal counterion for manipulating the properties of inorganic anionic species. By replacing small, hard cations like Na⁺ or K⁺, the resulting TBA⁺ salts of inorganic anions exhibit dramatically different solubilities and interactions, enabling their study and application in non-aqueous environments.

Preparation of Lipophilic Salts of Inorganic Anions

A primary application of the tetrabutylammonium cation is to confer solubility in organic solvents to otherwise insoluble inorganic anions. wikipedia.org This process, typically achieved through a salt metathesis reaction, involves exchanging an alkali metal cation for a TBA⁺ cation. rsc.orgresearchgate.net The four butyl chains surrounding the central nitrogen atom create a large, nonpolar surface that interacts favorably with organic solvents, effectively shielding the charge of the inorganic anion.

This technique is widely used to study the intrinsic properties of inorganic anions without the strong ion-pairing and solvation effects present in aqueous media. For instance, salts of complex inorganic anions like polyoxometalates (POMs), metal carbonyl anions, and synthetic iron-sulfur clusters are frequently prepared as their tetrabutylammonium salts to enable their use in organic synthesis and nonaqueous electrochemistry. wikipedia.org Research has also demonstrated the preparation of TBA⁺ salts of fatty acids, with even long-chain variants like octacosanoate (B1238098) becoming soluble in water at elevated temperatures due to the presence of the TBA⁺ counterion. nih.gov This highlights the profound impact the cation can have on the phase behavior of the resulting salt.

Table 1: Examples of Inorganic Anions Paired with Tetrabutylammonium (TBA⁺) for Enhanced Lipophilicity

Inorganic Anion Class Specific Example(s) Purpose of TBA⁺ Pairing
Polyoxometalates (POMs) [PW₁₂O₄₀]³⁻, [SiW₁₁O₃₉]⁸⁻ Solubilization in organic media for catalysis and electrochemical studies. wikipedia.orgnih.gov
Metal Carbonyls [V(CO)₆]⁻ Facilitates study and reactions in non-polar solvents. wikipedia.org
Complex Halides [Re₂Cl₈]²⁻ Enables crystallization and characterization from organic solvents. wikipedia.org
Aluminates [Al(methane-2,2'-bisphenolate)₂]⁻ Preparation of halogen-free, lipophilic, weakly coordinating anions. researchgate.net
Fatty Acid Carboxylates Dodecanoate (C12) to Octacosanoate (C28) To create water-soluble surfactants from long-chain fatty acids. nih.gov

Intercalation Chemistry in Layered Materials

The size and charge of the tetrabutylammonium cation allow it to be inserted, or intercalated, between the layers of 2D materials, a process that can significantly alter the material's properties. researchgate.net Layered materials like graphite (B72142), graphite oxide, and transition metal dichalcogenides (TMDs) consist of strongly bonded 2D sheets held together by weaker van der Waals forces, creating galleries into which guest species can be introduced. researchgate.netacs.org

The intercalation of TBA⁺ into graphite has been achieved through cation exchange from a sodium-ethylenediamine graphite intercalation compound. acs.org This process results in a first-stage product with the formula C₄₄TBA, where the bulky TBA⁺ cations expand the gallery height between the graphene sheets by 0.47 nm. acs.orgnih.gov To accommodate this spacing, the intercalated TBA⁺ cation is forced into an anisotropic, "flattened" conformation within the layers. acs.orgnih.gov Similarly, TBA⁺ has been successfully intercalated into layered graphite oxide, leading to basal spacings as large as 2.37 nm. acs.org

This principle of cation intercalation is broadly applicable. For example, TMDs like tantalum disulfide (TaS₂) are known to host various intercalated species, including alkali ions such as potassium, which can stabilize certain charge-density wave (CDW) phases. rsc.orgescholarship.orgpsu.edu The intercalation of metal ions, such as cobalt, into layered structures is also a known strategy for modifying the electronic and catalytic properties of the host material. nih.govresearchgate.net The ability of TBA⁺ to enter and expand these layered structures demonstrates its utility as a tool for creating novel hybrid materials with tailored interlayer spacing and properties.

Influence on Polyoxometalate Electron Transport Properties

Polyoxometalates (POMs) are a class of anionic metal-oxide clusters with diverse applications, particularly in catalysis and electronics, owing to their ability to undergo reversible multi-electron redox reactions. nih.govacs.org The properties of POMs are not only dictated by their structure but also significantly influenced by the associated counterions. nih.gov Tetrabutylammonium is a frequently used counterion in POM chemistry to ensure solubility in organic solvents for electrochemical analysis. acs.org

Applications in Advanced Materials Synthesis

Beyond its role as a passive counterion, the tetrabutylammonium cation actively participates in the formation of complex material architectures, serving as a template or structure-directing agent (SDA). Its specific size, shape, and charge influence the nucleation and growth of inorganic frameworks, guiding the formation of porous structures.

Template-Directed Synthesis of Porous Materials

The synthesis of porous materials with controlled pore sizes and structures often relies on the use of templating agents. nih.gov These can be "hard templates," where a solid scaffold is used and later removed, or "soft templates," such as surfactants or organic molecules, that self-assemble to guide the formation of the material. Organic cations like TBA⁺ fall into the category of organic structure-directing agents (OSDAs). mdpi.comresearchgate.net

While smaller tetraalkylammonium ions like tetramethylammonium (B1211777) are known to direct specific zeolite frameworks, tetrabutylammonium often functions as a co-structure-directing agent (co-SDA). ethernet.edu.et Its role is not necessarily to create a specific framework pore structure but to act as a larger, space-filling cation that can support the formation of mesoporous regions or influence the crystallization process in conjunction with other SDAs. mdpi.com A prominent example of this function is in the synthesis of single-walled zeolite nanotubes, where it is used as a crucial co-OSDA. nih.govnih.gov

Synthesis of Single-Walled Zeolite Nanotubes

A significant advancement in materials science has been the synthesis of single-walled zeolite nanotubes (ZNTs), which possess both the microporous walls characteristic of zeolites and a large central mesopore. nih.gov These materials have potential applications in catalysis and separations, but their synthesis is highly sensitive. nih.govacs.org

In a modified synthesis route for ZNTs, tetrabutylammonium hydroxide (B78521) (TBAOH) is used as both a hydroxide source and a co-OSDA. nih.govnih.govresearchgate.net The primary structure-directing agent is a complex di-quaternary ammonium (B1175870) surfactant, but the addition of TBAOH is critical. nih.gov It enables the synthesis of new ZNT compositions and facilitates easier ion exchange compared to methods using sodium hydroxide. nih.gov Research shows that the formation of ZNTs using this method is highly dependent on several factors, including the gel composition, temperature, and crystallization time. nih.govnih.gov The use of TBAOH leads to an increased density of strong acid sites in the final material, demonstrating its direct influence on the material's catalytic properties. nih.govnih.govacs.org

Table 2: Representative Gel Composition for Zeolite Nanotube (ZNT) Synthesis Using TBAOH

Component Molar Ratio Function
SiO₂ 18.75 Primary framework source
BCPH10Qui* 1 Primary Organic Structure-Directing Agent (OSDA)
Al₂O₃ 0.15–0.3 Aluminum source for framework
T₂O₃ (T = Fe³⁺ or B³⁺) 0.03–0.15 Heteroatom source for framework doping
TBA₂O (from TBAOH) 9.5 Hydroxide source and co-OSDA
H₂O 2050 Solvent

*Note: BCPH10Qui is a specialized di-quaternary ammonium surfactant. The synthesis is typically performed hydrothermally at 150 °C for 7 days. nih.govacs.org

Role in Colloidal Quantum Dot Superlattice Fabrication via Ligand Exchange

The fabrication of highly ordered arrays of colloidal quantum dots (CQDs), known as superlattices, is essential for developing next-generation electronic and optoelectronic devices. A crucial step in this process is ligand exchange, where the long, insulating organic ligands that cap the CQDs as-synthesized are replaced with smaller ligands to allow for better electronic coupling between adjacent dots.

Tetrabutylammonium halides, particularly tetrabutylammonium iodide (TBAI), play a significant role as ligand-exchange agents in the formation of CQD thin films and superlattices. nih.govnih.govrsc.org The process involves treating a film of CQDs, originally capped with long-chain ligands like oleic acid, with a solution of the tetrabutylammonium salt. This treatment facilitates the substitution of the original carboxylate ligands with halide ions (e.g., iodide) on the surface of the quantum dots. nih.gov

The nature of the cation in the halide salt is a critical factor influencing the final structure and properties of the superlattice. nih.govnih.gov Research comparing different counterions (ammonium, methylammonium (B1206745), and tetrabutylammonium) has revealed the specific impact of the tetrabutylammonium cation. nih.govnih.govacs.org

Ordering and Reactivity: The tetrabutylammonium cation is non-acidic and sterically bulky. This leads to a lower reactivity compared to salts with smaller, more acidic cations like methylammonium or ammonium. nih.govnih.gov The slower, more controlled ligand exchange process allows more time for the quantum dots to self-organize, resulting in the formation of two- and three-dimensional superlattices with a higher degree of structural order. nih.govnih.gov This can lead to the epitaxial fusion of neighboring quantum dots, where the crystal lattice becomes continuous at the connection points. nih.gov

Therefore, the choice of the tetrabutylammonium cation for ligand exchange represents a trade-off between achieving high structural order in the superlattice and ensuring efficient charge transport in the final device.

Surface Modification of Polymer Resins

Tetrabutylammonium hydrochloride and other tetrabutylammonium salts are effective phase-transfer catalysts (PTCs), a function that is widely exploited for the surface modification of polymer resins. Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase (the polymer). nih.gov

The general mechanism involves the tetrabutylammonium (TBA⁺) cation forming an ion pair with a reactant anion (e.g., hydroxide, OH⁻, or thiocyanate (B1210189), SCN⁻) from the aqueous phase. The lipophilic nature of the four butyl chains on the TBA⁺ cation makes this ion pair soluble in the organic phase, allowing it to be transported across the phase boundary to the polymer surface where the reaction occurs.

Key applications in polymer surface modification include:

Alkaline Hydrolysis of Polyesters: The surface hydrolysis of polyesters like poly(ethylene terephthalate) (PET) is a method to introduce functional groups (hydroxyl and carboxylate groups) and alter surface properties such as hydrophilicity and roughness. Tetrabutylammonium salts can significantly accelerate this process. rsc.orgrsc.org The TBA⁺ cation transports hydroxide ions from the aqueous sodium hydroxide solution to the surface of the PET polymer, where they can effectively catalyze the hydrolysis of the ester bonds. The efficiency of this catalysis is a subject of detailed study, with reports indicating that the performance can be influenced by factors like the specific halide counter-ion (chloride, bromide, or iodide). rsc.org

Nucleophilic Substitution on Halogenated Polymers: Tetrabutylammonium salts can promote the substitution of halogen atoms on the surface of polymers like poly(vinyl chloride) (PVC). For instance, tetrabutylammonium bromide has been shown to be very effective at promoting the substitution of chlorine atoms in PVC with thiocyanate (SCN⁻) from an aqueous solution. elsevierpure.com The catalyst facilitates the transport of the SCN⁻ nucleophile to the polymer, enabling the chemical modification of its surface. elsevierpure.com

By acting as a phase-transfer catalyst, this compound enables controlled chemical reactions at the surface of otherwise unreactive polymer resins, providing a versatile tool for tailoring surface properties for specific applications.

Development and Application of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) are a class of solvents that have gained significant attention as green and sustainable alternatives to traditional volatile organic solvents. A DES is typically formed by mixing a quaternary ammonium salt, which acts as a Hydrogen Bond Acceptor (HBA), with a Hydrogen Bond Donor (HBD) such as a carboxylic acid, polyol, or amide. nih.gov The resulting mixture has a melting point significantly lower than that of its individual components, a phenomenon attributed to the formation of an extensive hydrogen-bonding network.

Tetrabutylammonium chloride (TBACl) is frequently used as an HBA in the formulation of DESs. researchgate.netresearchgate.net When TBACl is mixed with an HBD like levulinic acid, decanoic acid, or octanoic acid, the chloride ion forms strong hydrogen bonds with the HBD molecules. researchgate.netnih.gov This interaction disrupts the self-association of the HBD molecules, preventing their crystallization and leading to the formation of a liquid eutectic mixture at or near room temperature. nih.govacs.org

The physicochemical properties of these DESs, such as density and viscosity, are highly tunable and depend on the choice of HBD, the HBA:HBD molar ratio, and the temperature. nih.govacs.org Molecular dynamics simulations have shown that the properties of these fluids are governed by the nature and dynamics of the hydrogen-bonding network between the chloride anion and the HBD molecules. nih.govacs.org

Table 1: Examples of Tetrabutylammonium-Based Deep Eutectic Solvents and Their Properties.
Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Key Findings/PropertiesReference
Tetrabutylammonium Chloride (TBACl)Levulinic Acid2:1Forms a moderately dense and viscous fluid; properties are governed by strong HBA:HBD hydrogen bonding. nih.govacs.org
Tetrabutylammonium Chloride (TBACl)Decanoic Acid1:2Studied for the absorption separation of ethylene (B1197577) and ethane; exhibits higher ethylene solubility than many ionic liquids. researchgate.net
Tetrabutylammonium Chloride (TBACl)Octanoic Acid1:2The effect of water on the DES properties has been investigated to understand its role in practical applications. researchgate.net
Tetrabutylammonium Bromide (TBABr)Pyruvic Acid1:2Demonstrated good performance for the extraction of dihydromyricetin (B1665482) from vine tea. nih.gov

The unique properties of TBACl-based DESs make them promising solvents for a variety of applications, including the extraction of natural products, gas separation, and as media for chemical synthesis. nih.govresearchgate.net

Electrochemical Research Involving Tetrabutylammonium Hydrochloride

Function as Supporting Electrolyte in Electrochemical Studies

In electrochemical analysis, a supporting electrolyte is crucial for increasing the conductivity of the solution and minimizing the migration current of the electroactive species being studied. researchgate.netalfa-chemistry.com Tetrabutylammonium (B224687) salts, including the hydrochloride, are frequently employed as supporting electrolytes, particularly in non-aqueous electrochemistry. researchgate.net The primary requirements for a supporting electrolyte are that it should not undergo oxidation or reduction within the potential window of the system under investigation, remain stable, and not decompose. researchgate.net The large size of the tetrabutylammonium (TBA⁺) cation makes it suitable for many applications.

The choice of supporting electrolyte can significantly influence the outcomes of electrochemical reactions. mst.edu Studies have shown that the size and coordinating ability of the electrolyte's cation can affect the stability of intermediates in electrosynthetic reactions. For instance, electrolytes with large, weakly coordinating cations like tetrabutylammonium have been shown to enhance the stability of certain metal-organic species compared to smaller, strongly coordinating cations like Li⁺. mst.edu This effect has important implications for designing and optimizing electrosynthetic processes. mst.edu Different tetraalkylammonium salts have been compared for their efficacy as supporting electrolytes in various organic electrochemical reactions, highlighting the importance of selecting the appropriate salt for a specific application. acs.orgtsijournals.com

Application in Electrochemical Sensors and Biosensors

Electrochemical sensors and biosensors are analytical devices that utilize an electrochemical response for the detection of specific substances. nih.govmdpi.com These sensors have gained attention for their potential in various fields due to their portability, precision, and relatively low cost. mdpi.com The modification of electrode surfaces is a key strategy in developing these sensors to achieve high sensitivity and selectivity. nih.gov

Tetrabutylammonium salts have been incorporated into the design of electrochemical sensors to enhance their performance. A notable example is a novel sensor developed for the detection and degradation of the fungicide tebuconazole (B1682727). nih.gov In this system, a glassy carbon electrode was modified with multi-walled carbon nanotubes, bismuth oxybromide, and β-cyclodextrin. The in-situ addition of tetrabutylammonium bromide was found to enrich the concentration of tebuconazole at the electrode surface through electrostatic interactions, thereby increasing the sensitivity of the detection. nih.gov This sensor demonstrated a linear response for tebuconazole with a low detection limit and was successfully applied to determine the fungicide's presence in water and soil samples. nih.gov

Influence on Electrocatalytic Reactions

The presence of tetrabutylammonium ions can significantly influence the kinetics and mechanisms of electrocatalytic reactions at the electrode-electrolyte interface.

The hydrogen evolution reaction (HER) is a fundamental process in electrocatalysis with major relevance for green hydrogen production. nih.gov Research has demonstrated that the addition of tetrabutylammonium (TBA⁺) cations to alkaline electrolytes enhances the activity of the HER on platinum (Pt) single-crystal electrodes. nih.govnih.gov

The effect is concentration-dependent. At low concentrations (≤1 mM), TBA⁺ does not significantly affect the HER currents but does interact with adsorbed hydroxyl (OHads) species on the Pt(111) surface. nih.govnih.gov However, at higher concentrations (>1 mM), the physisorption of the TBA⁺ cation leads to an apparent blocking of sites for underpotential-deposited hydrogen (H*). nih.govnih.gov Counterintuitively, this site-blocking phenomenon results in an increase in the HER activity. nih.govnih.gov This enhancement is attributed to the accumulation of TBA⁺ at the interface, which can be reversibly removed. nih.gov On stepped Pt single-crystal surfaces, TBA⁺ was found to enhance HER activity at all tested concentrations, with the effect being most pronounced at the step sites. nih.gov

The influence of tetrabutylammonium on electrocatalytic reactions is closely linked to its behavior at the electrode surface. Instead of chemisorbing, the TBA⁺ cation physisorbs (physically adsorbs) onto the electrode. nih.gov At sufficiently high concentrations, it can form a two-dimensional condensed film in the electrical double layer at the interface. nih.govnih.gov

This physisorbed layer modifies the electrode interface, leading to the observed effects on the HER. The accumulation of the hydrophobic TBA⁺ cations can displace water molecules and inhibit the formation of other adsorbed species. nih.gov This modification of the interfacial environment is a key factor in its ability to enhance certain electrocatalytic processes. The formation of this film is reversible and depends on both the electrolyte concentration and the kinetics of its accumulation at the interface. nih.gov

Role in Solar Energy Conversion Devices

Tetrabutylammonium salts have emerged as important additives in the fabrication of next-generation solar energy conversion devices, particularly perovskite solar cells (PSCs).

Perovskite solar cells are a promising photovoltaic technology due to their potential for high power conversion efficiency (PCE) and low manufacturing costs. researchgate.net However, challenges related to stability and defects in the perovskite crystal structure need to be addressed for commercialization. rsc.orgresearchgate.net

The introduction of tetrabutylammonium chloride (TBACl) as an additive has been shown to be an effective strategy for improving the performance of PSCs. researchgate.net TBACl can passivate both surface and grain boundary defects in the perovskite film. researchgate.net It also modifies iodine vacancies by reducing elemental iodine (I₂) back to iodide ions (I⁻), which suppresses charge recombination and reduces voltage loss in the device. researchgate.net This modification leads to a significant increase in the power conversion efficiency. For example, one study reported an increase in PCE from 18.52% to 20.36% with the addition of TBACl. researchgate.net Furthermore, TBACl has been found to enhance the stability of the solar cells under continuous UV light irradiation. researchgate.net Other research has shown that using tetrabutylammonium salts can lead to the formation of highly uniform perovskite crystals, achieving PCEs as high as 24.5% in single cells and enhancing durability against humidity and heat. rsc.orgresearchgate.net

Modification of Electron Transport Layers

In the realm of electrochemical research, particularly in the development of advanced photovoltaic devices, the modification of electron transport layers (ETLs) is a critical strategy for enhancing performance and stability. Tetrabutylammonium hydrochloride, also known as tetrabutylammonium chloride (TBAC), has emerged as a significant compound for this purpose, especially in the context of perovskite solar cells (PSCs). Research has demonstrated that the introduction of TBAC as an interlayer or additive can substantially improve the properties of the ETL, leading to more efficient devices.

Scientific investigations have focused on modifying tin dioxide (SnO2), a commonly used material for ETLs in PSCs, with tetrabutylammonium halides, including the chloride variant. acs.orgacs.org The application of a tetrabutylammonium chloride interlayer has been shown to increase the conductivity of the SnO2 ETL while simultaneously lowering its work function. acs.orgacs.org This alteration of electronic properties facilitates more efficient transport of electrons from the active perovskite layer to the electrode. acs.orgacs.org

Furthermore, the modification of the SnO2 surface with TBAC influences the physical characteristics of the layer. It has been observed to alter the surface roughness, which in turn promotes the growth of high-quality perovskite films with larger, more uniform grain sizes and fewer grain boundaries. acs.orgrsc.orgrsc.org This improved morphology is crucial for reducing charge carrier recombination at the interface between the ETL and the perovskite layer. rsc.org

A key function of tetrabutylammonium chloride in this application is the passivation of defects. By treating the ETL, researchers can effectively passivate defects located at the surface of the SnO2 layer. rsc.orgresearchgate.net This passivation extends to the buried interface between the ETL and the perovskite film, mitigating non-radiative recombination, which is a major source of energy loss in PSCs. rsc.orgresearchgate.net The chloride ions (Cl−) from TBAC are also thought to synergistically enhance the charge transport properties of the SnO2 and the crystallinity of the perovskite films. rsc.orgrsc.org

Detailed Research Findings

Multiple studies have quantified the impact of modifying electron transport layers with tetrabutylammonium chloride, demonstrating significant gains in photovoltaic performance.

In one study, the introduction of a TBAC interlayer on a tin dioxide (SnO2) ETL in carbon counter electrode-based CsPbI3 solar cells led to a notable enhancement in power conversion efficiency (PCE). The optimized device with the TBAC-modified ETL achieved a PCE of 12.85%, a substantial increase from the 10.51% recorded for the pristine, unmodified device. acs.orgacs.org This improvement was attributed to the combined effects of increased ETL conductivity, a more suitable work function, and the growth of a higher-quality perovskite film on the modified surface. acs.org

Another research effort focused on the defect passivation capabilities of TBAC. By incorporating tetrabutylammonium chloride to passivate defects at the surface and grain boundaries of the perovskite film, a significant boost in performance was observed. researchgate.net The PCE of the solar cells increased from 18.52% to 20.36% after the modification. researchgate.net This research also highlighted that TBAC can reduce iodine vacancies, leading to decreased charge recombination and enhanced stability of the device under UV light. researchgate.net

The table below summarizes the performance metrics from a study utilizing a tetrabutylammonium chloride-modified SnO2 electron transport layer in CsPbI3 perovskite solar cells. acs.org

Table 1: Performance of Perovskite Solar Cells with and without TBAC-Modified SnO2 ETL

Device Configuration Power Conversion Efficiency (PCE)
Pristine (FTO/SnO2/CsPbI3/C) 10.51%
Optimized (FTO/SnO2/TBAC/CsPbI3/C) 12.85%

Data sourced from a study on planar-structured carbon counter electrode-based CsPbI3 solar cells. acs.org

These findings underscore the effectiveness of this compound as a modifying agent for electron transport layers, providing a viable and impactful method for advancing perovskite solar cell technology.

Theoretical and Computational Chemistry of Tetrabutylammonium Systems

Molecular Dynamics Simulations and Conformational Studies of Tetrabutylammonium (B224687) Ions

Molecular dynamics (MD) simulations have proven to be a powerful tool for understanding the structural and dynamic properties of tetrabutylammonium (TBA⁺) ions in various environments. acs.orgnih.gov These simulations model the movement of atoms over time, providing a detailed picture of molecular interactions and conformational flexibility.

Atomistic MD simulations using polarizable force fields have been conducted on aqueous solutions of tetrabutylammonium bromide (TBAB) at various concentrations. acs.orgnih.gov These studies show excellent agreement with experimental data for properties like solution density and species diffusion coefficients, validating the accuracy of the simulation models. acs.orgnih.gov The simulations reveal that the behavior of the TBA⁺ cation is governed by a delicate balance between the electrostatic interactions of its charged nitrogen core with water and the hydrophobic interactions of its four butyl chains. acs.orgnih.gov At higher concentrations, this balance leads to significant self-assembly of the TBA⁺ cations, forming an interpenetrating cationic network. acs.orgnih.gov

The conformational landscape of the TBA⁺ ion itself has been explored using both MD and Density Functional Theory (DFT) methods. matec-conferences.orgrsc.org The four butyl chains attached to the central nitrogen atom are not rigid; they possess considerable rotational freedom. DFT calculations of the energy profiles associated with rotating the alkyl fragments show that the energy barriers separating stable conformations are comparable to the energy of thermal vibrations. matec-conferences.org This indicates high conformational mobility. The primary determinant of the ion's actual shape is the rotation of its molecular fragments rather than significant changes in the C-N-C bond angles. matec-conferences.org This inherent flexibility is a key factor in the high ionic conductivity and plasticity of materials like organic ionic plastic crystals (OIPCs) that contain TBA⁺ cations, as the local rotations of the organic cation's fragments can facilitate the cooperative movement of anions. matec-conferences.orgresearchgate.net

In the context of clathrate hydrates, MD simulations show that TBA⁺ ions can adsorb onto the surface of hydrate (B1144303) crystals, acting as guest molecules to form semiclathrate hydrate cages. acs.org These cages can then induce the formation of further hydrate structures, demonstrating the active role of the cation's dynamics in phase growth. acs.org

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights and Adsorption

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theoretical detail to investigate the electronic structure, stability, and reactivity of tetrabutylammonium systems. researchgate.netyoutube.com DFT is a computational method used to investigate the electronic structure of many-body systems, making it suitable for studying molecular interactions where dispersion forces are significant. youtube.com

DFT has been effectively used to predict the structure, stability, and dynamic properties of organoclays, such as montmorillonite (B579905) (Mt) intercalated with TBA⁺ cations. researchgate.net These studies calculate the energies associated with placing the cation within the clay layers (intercalation) and binding it to the clay surfaces (adsorption). By comparing the TBA⁺ cation with its phosphorus analogue, tetrabutylphosphonium (B1682233) (TBP⁺), calculations have shown that TBP⁺-montmorillonite structures are considerably more stable than TBA⁺-montmorillonite structures. researchgate.net This difference in stability is attributed to stronger interactions between the alkyl chains of the TBP⁺ cation and the basal surfaces of the montmorillonite. researchgate.net The analysis of interatomic distances in these models also highlights the role of weak C–H···O hydrogen bonds in stabilizing the organoclay structures. researchgate.net

The following table summarizes the calculated energies for the interaction of TBA⁺ with montmorillonite, demonstrating the energetic favorability of these processes.

SystemIntercalation Energy (ΔEint) (kJ/mol)Adsorption Energy (ΔEads*) (kJ/mol)Adsorption Energy (ΔEads**) (kJ/mol)
TBA-Montmorillonite-56.7-22.6-37.4

These computational approaches are not limited to solid-state systems. DFT can be used to optimize the geometry of the TBA⁺ cation and its associated anions to understand interaction modes in various environments. acs.org For example, in studies of ionic liquid-DNA interactions, the structures of the tetrabutylammonium cation and various counter-anions were optimized using DFT with the B3LYP functional and a 6-31G++(d,p) basis set before performing molecular docking simulations. acs.org This ensures that the subsequent interaction modeling starts from an energetically realistic conformation.

Modeling of Ion-Pair Interactions and Solvation Effects

The behavior of tetrabutylammonium hydrochloride in solution is strongly influenced by its interactions with the solvent (solvation) and its counter-ion (ion-pairing). Computational and theoretical models are crucial for dissecting these complex interactions.

Computational studies have systematically examined the ion-pairing between the tetrabutylammonium cation and a wide array of common inorganic ions. nih.gov These investigations have revealed a consistent and general structural motif for the preferred orientation of the cation relative to the anion in the ion pair, a significant finding for understanding molecular recognition and self-assembly. nih.gov The retention mechanism in ion-pair chromatography can be described by different models, including one where a neutral "pair" is formed between the analyte and the ion-pair reagent, which then partitions between the mobile and stationary phases. thermofisher.com Another model suggests a dynamic ion exchange where the hydrophobic part of the TBA⁺ ion adsorbs onto the stationary phase, creating a charged surface that retains analytes. thermofisher.com

Conductometric studies, which measure the electrical conductance of a solution, provide experimental data that can be analyzed with theoretical equations, such as the 1978 Fuoss equation, to quantify these interactions. nist.gov This analysis yields key parameters like the limiting molar conductance (Λₒ) and the association constant (Kₐ). nist.gov The association constant indicates the extent of ion-pair formation in a given solvent. Studies on tetrabutylammonium salts in solvents like nitromethane (B149229) (NM), N-methyl formamide (B127407) (NMF), and formamide (FA) show that the degree of interaction is significantly influenced by the solvent's viscosity and relative permittivity. nist.govresearchgate.net For instance, the ionic interaction for tetrabutylammonium tetrafluoroborate (B81430) was found to be highest in formamide compared to the other solvents studied. nist.gov

Tetrabutylammonium SaltSolventAssociation Constant (KA)
Tetrabutylammonium tetrafluoroborate [Bu₄NBF₄]Nitromethane (NM)15.23
Tetrabutylammonium tetrafluoroborate [Bu₄NBF₄]N-Methyl Formamide (NMF)18.45
Tetrabutylammonium tetrafluoroborate [Bu₄NBF₄]Formamide (FA)21.83
Tetrabutylammonium perchlorate (B79767) [Bu₄NClO₄]Nitromethane (NM)12.36
Tetrabutylammonium perchlorate [Bu₄NClO₄]N-Methyl Formamide (NMF)16.11
Tetrabutylammonium perchlorate [Bu₄NClO₄]Formamide (FA)19.54

Solvation effects can also be highly specific. In acetonitrile (B52724), the tetrabutylammonium ion is found to be effectively unsolvated. researchgate.net In mixed solvents, like water-acetonitrile, preferential solvation can occur. chem-soc.si Theoretical analysis of the enthalpies of transfer indicates that tetrabutylammonium bromide is preferentially solvated by acetonitrile in these mixtures, a behavior consistent with the hydrophobic nature of the large tetraalkylammonium cation. chem-soc.si

Counterion-Dependent Interfacial Phenomena and Dipole Formation

The behavior of the tetrabutylammonium cation at interfaces—such as the boundary between oil and water or a liquid and a solid stationary phase—is critical to its function as a phase-transfer catalyst and ion-pairing agent. This interfacial behavior is often strongly dependent on the identity of its counter-ion (anion).

The adsorption of ions at interfaces can be explained by models that consider the suppression of water dipole correlations. nih.gov The large tetrabutylammonium cation is known to be surface active, reducing the surface tension of water. nih.gov This is because placing the ion near a hydrophobic interface has a lower free energy cost compared to being fully solvated in bulk water. nih.gov In ion-pair chromatography, an electrical double-layer model is often invoked. oup.com In this model, the TBA⁺ reagent permeates the hydrophobic stationary phase, creating a dynamic ion-exchange surface. The specific counter-ion in the mobile phase can influence the adsorption of the TBA⁺ and subsequently hinder or enhance the retention of analyte ions. oup.comchromforum.org

The profound influence of the counter-ion has been clearly demonstrated in studies of TBA-based ionic liquids interacting with DNA. acs.orgacs.org By pairing the TBA⁺ cation with different anions—such as propanoate, bromide, glutamate (B1630785), and threoninate—researchers have shown that the anion dictates the effect of the ionic liquid on DNA's stability and interaction mechanisms. acs.orgacs.org Molecular docking studies reveal that while the TBA⁺ cation interacts with the grooves of the DNA via electrostatic and hydrophobic forces, the anions engage in distinct interactions. acs.org For example, the propanoate anion shows significant hydrophobic interactions, while glutamate and threoninate primarily form hydrogen bonds. acs.org

Anion Paired with TBA⁺Primary Interaction Mode with DNAEffect on DNA Thermal Stability
PropanoateHydrophobic interactions and hydrogen bondingEnhances stability
GlutamatePrimarily hydrogen bonding-
ThreoninatePrimarily hydrogen bonding-
Bromide(Reference)Slightly destabilizes

The geometry of the counter-ion can also play a critical role. A study comparing tetrabutylammonium triflate mixed with either fumaric acid (trans-isomer) or maleic acid (cis-isomer) found significantly different phase behaviors. nih.gov The mixture with fumaric acid formed a eutectic with a distinct melting point, while the mixture with maleic acid resulted in an inhomogeneous phase. nih.gov This demonstrates that even the isomeric configuration of the counter-ion can dramatically influence the bulk physicochemical properties of the system, a phenomenon that can be rationalized through DFT calculations and spectroscopic analysis of the intermolecular interactions. nih.gov

Advanced Analytical Methodologies Employing Tetrabutylammonium Hydrochloride

Ion-Pair Chromatography for Enhanced Separation and Analysis of Charged Compounds

Ion-pair chromatography (IPC) is a powerful technique used in high-performance liquid chromatography (HPLC) for the separation of ionic and highly polar compounds on a reversed-phase column. Tetrabutylammonium (B224687) (TBA) salts, including tetrabutylammonium hydrochloride, are frequently employed as cationic ion-pair reagents, particularly for the analysis of acidic analytes. welch-us.comkm3.com.tw

The fundamental principle of IPC involves the addition of an ion-pairing reagent to the mobile phase. This reagent possesses a charge opposite to that of the analyte and a hydrophobic alkyl chain. In the case of analyzing acidic compounds, which are anionic in a neutral or basic mobile phase, the positively charged tetrabutylammonium ion pairs with the analyte anion. This interaction forms a neutral, hydrophobic ion-pair that exhibits increased retention on the nonpolar stationary phase of a reversed-phase column. km3.com.twtcichemicals.com The retention of the analyte can be finely tuned by adjusting the concentration of the ion-pair reagent and the composition of the mobile phase.

The choice of the ion-pair reagent is crucial for achieving optimal separation. The hydrophobicity of the pairing ion influences the retention of the analyte. For instance, increasing the hydrophobicity of the cation pairing reagent, such as moving from tetramethylammonium (B1211777) to tetrabutylammonium, generally leads to longer retention times for the analyte. thermofisher.com This necessitates a higher concentration of organic solvent in the mobile phase to ensure reasonable analysis times. thermofisher.com

A significant challenge in gradient elution IPC is the long column equilibration time required to re-establish the distribution of the ion-pairing reagent on the stationary phase after each run. nih.gov Research has focused on understanding the distribution process of reagents like tetrabutylammonium hydroxide (B78521) to optimize conditions and shorten equilibration times, thereby improving method robustness. nih.gov

Table 1: Common Ion-Pair Reagents in HPLC

Reagent TypeExamplesApplication
CationicThis compound, Tetrabutylammonium bromide, Tetrabutylammonium hydroxideSeparation of acidic compounds (anions)
AnionicAlkyl sulfonates (e.g., sodium dodecyl sulfate)Separation of basic compounds (cations)
VolatileFormic acid, Acetic acid, Ammonium (B1175870) formate, Ammonium acetate (B1210297)Compatible with mass spectrometry (MS) detection

Voltammetric and Spectroelectrochemical Characterization Techniques

Tetrabutylammonium salts, often in the form of perchlorate (B79767) or hexafluorophosphate (B91526), are widely used as supporting electrolytes in non-aqueous electrochemistry, including voltammetric and spectroelectrochemical studies. researchgate.nettaylorandfrancis.comwikipedia.org The primary role of a supporting electrolyte is to increase the conductivity of the solution and to minimize the migration current, ensuring that the analyte reaches the electrode surface primarily through diffusion. researchgate.netalfa-chemistry.comyoutube.com

The tetrabutylammonium cation is particularly suitable for these applications due to its large size and electrochemical stability. It does not readily undergo oxidation or reduction within the typical potential windows used for studying many organic and organometallic compounds. researchgate.net This inertness allows for the investigation of the redox behavior of the analyte of interest without interference from the electrolyte.

In cyclic voltammetry (CV), for example, the supporting electrolyte provides a medium in which the electrochemical properties of a compound can be accurately measured. Studies have utilized tetrabutylammonium perchlorate to investigate the electrochemical behavior of various complexes, such as those of copper(II) and nitracaine. taylorandfrancis.comresearchgate.net

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide simultaneous information about the electrochemical and spectral properties of electrogenerated species. In such experiments, tetrabutylammonium salts serve the same essential function of a supporting electrolyte, enabling the generation and characterization of reactive intermediates. For instance, the reaction of FeTPP2- (where TPP is tetraphenylporphyrin) with the tetrabutylammonium cation has been monitored by cyclic voltammetry and thin-layer spectroelectrochemistry. marquette.edu

The choice of the anion in the tetrabutylammonium salt can be important. While perchlorate is common, alternatives like hexafluorophosphate or tetrafluoroborate (B81430) are sometimes preferred to avoid potential explosive hazards associated with perchlorates or the formation of hydrofluoric acid in the presence of moisture. researchgate.net

Spectroscopic Techniques (e.g., NOESY) for Counterion Binding and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide valuable insights into intermolecular interactions, including those between ions in solution. While direct NOESY studies specifically on this compound are not extensively detailed in the provided context, the principles of using NMR to study ion pairing and molecular interactions are well-established.

For instance, 1H NMR has been used to study the effect of organic cations like tetrabutylammonium on the properties of electrolytes and their interactions with other species. researchgate.net Changes in chemical shifts upon the addition of a salt can indicate the formation of ion pairs and provide information about the proximity of different parts of the interacting molecules.

A study on the Norrish–Yang reaction of imidazolidinone derivatives demonstrated that the addition of tetrabutylammonium salts could reverse the diastereoselectivity of the reaction. acs.org 1H NMR experiments suggested that cation–π interactions between the tetrabutylammonium cation (TBA+) and the substrate were responsible for controlling the reactive conformation of the substrate. acs.org This highlights the ability of the tetrabutylammonium ion to influence molecular arrangements through non-covalent interactions.

Furthermore, NMR titration experiments, such as those using tetrabutylammonium hydroxide, are employed to determine the pKa values of compounds by monitoring changes in the chemical shifts of protons near ionizable groups as a function of pH. researchgate.net

Table 2: Spectroscopic Techniques and Their Applications with Tetrabutylammonium Compounds

TechniqueApplicationFindings/Insights
1H NMRStudying cation-π interactionsTetrabutylammonium cation can control the reactive conformation of substrates in chemical reactions. acs.org
1H NMRPurity and stability analysisConfirmed the stability of tetrabutylammonium hydroxide electrolyte in the presence of platinum nanoparticles. researchgate.net
NMR TitrationpKa determinationUsed to monitor protonation states and determine acidity constants of molecules. researchgate.net

Applications in Polarographic Analysis as Supporting Electrolyte

Polarography is an electroanalytical technique that involves measuring the current as a function of the applied potential at a dropping mercury electrode (DME). Similar to other voltammetric methods, a supporting electrolyte is essential for polarographic analysis to suppress migration currents and increase the conductivity of the solution. alfa-chemistry.comyoutube.comegyankosh.ac.in

For the analysis of organic compounds, which are often insoluble in water, organic solvents or mixtures of solvents are used. egyankosh.ac.in In such non-aqueous or mixed-solvent systems, quaternary ammonium salts like tetrabutylammonium iodide are common choices for the supporting electrolyte. egyankosh.ac.in The large size and lipophilic nature of the tetrabutylammonium cation ensure its solubility in organic solvents, while its electrochemical inertness prevents it from interfering with the reduction or oxidation of the analyte at the DME.

The primary functions of the supporting electrolyte in polarography are:

To carry the current: It ensures that the bulk of the current is carried by the supporting electrolyte ions, not the analyte ions.

To eliminate the migration current: By being present in a much higher concentration than the analyte, it ensures that the analyte ions move towards the electrode primarily by diffusion, which is a concentration-dependent process and forms the basis of quantitative polarography. youtube.com

To control the potential drop: It minimizes the IR drop across the solution, ensuring that the applied potential is effectively experienced at the electrode-solution interface.

The selection of a suitable supporting electrolyte is critical for obtaining well-defined polarographic waves and accurate analytical results. Tetrabutylammonium salts have proven to be effective in this role, particularly in the analysis of organic compounds in non-aqueous media. egyankosh.ac.in

Supramolecular Chemistry of Tetrabutylammonium Counterions

Host-Guest Interactions and Anion Binding

Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "guest" molecule or ion within a larger "host" molecule. Tetrabutylammonium (B224687) salts are frequently used in these studies. The entire salt, or its constituent ions, can act as guests for various synthetic hosts, such as cage molecules and cryptands. nih.govnih.gov Anion binding, in particular, has become an area of intense interest due to the crucial roles anions play in biological and chemical processes. nih.govnih.gov In many studies, tetrabutylammonium chloride serves as a standard source of chloride ions to probe the binding affinity and selectivity of newly designed synthetic receptors. nih.govnih.gov The binding process is reversible and can be used to construct complex supramolecular structures that mimic biological functions, such as photoinduced electron transfer. rsc.org

The complexation of tetrabutylammonium ions has been observed in various solvents. For instance, studies on truncated tetrahedral imine cages have shown that these hosts can bind a series of tetraalkylammonium ions, including tetrabutylammonium (NBu₄⁺). The strength of this binding is highly dependent on the solvent, with association constants varying significantly between solvents like dichloromethane (B109758) (CD₂Cl₂) and tetrahydrofuran (B95107) (THF-d₈). nih.gov

Table 1: Host-Guest Association Constants (Kₐ) for Tetrabutylammonium (TBA⁺) Salts This table presents the association constants for the binding of tetrabutylammonium ions with a specific host molecule in different solvents, illustrating the influence of the medium on host-guest interactions.

HostGuestSolventAssociation Constant (Kₐ) in M⁻¹
Truncated Tetrahedral Imine Cage (3-H)NBu₄⁺CD₂Cl₂Not observed
Truncated Tetrahedral Imine Cage (3-H)NBu₄⁺THF-d₈2.1 x 10³

Data sourced from Host‐Guest Chemistry of Truncated Tetrahedral Imine Cages with Ammonium (B1175870) Ions. nih.gov

The selectivity of a host for a particular anion is not solely dependent on direct interactions like hydrogen bonds but is also influenced by the surrounding environment, including the nature of the cation. The tetrabutylammonium (TBA⁺) cation plays a multifaceted role in these interactions. Its positively charged nitrogen center can engage in electrostatic interactions, while the four long butyl chains contribute significant hydrophobic (lipophilic) interactions. acs.orgacs.org

Table 2: Calculated Interaction Energies for Tetrabutylammonium (TBA⁺) Cation with DNA This table details the different energetic contributions to the binding of the TBA⁺ cation to a DNA molecule, highlighting the significance of non-electrostatic forces.

IonTotal Binding Energy (kcal·mol⁻¹)van der Waals + Hydrogen Bonding + Desolvation Energy (kcal·mol⁻¹)Electrostatic Energy (kcal·mol⁻¹)
[TBA]⁺-4.43-7.31-0.70

Data sourced from Anion-Driven Influence of Tetrabutylammonium-Based Ionic Liquids on DNA Stability and Interaction Mechanisms. acs.org

The rational design of synthetic receptors capable of selectively binding specific anions is a major goal in supramolecular chemistry. rsc.org The process involves creating molecules with a cavity or binding cleft that is complementary in size, shape, and electronic character to the target anion. iupac.orgresearchgate.net Key interaction types exploited in these receptors include hydrogen bonding and anion-π interactions. nih.govresearchgate.net

Tetrabutylammonium chloride is a vital tool in the development of these receptors, acting as the source of the guest chloride anion for evaluating the receptor's binding efficiency. nih.govnih.gov For example, a series of anion receptors incorporating both urea (B33335) and tetrazine motifs were designed and synthesized to study chloride binding. nih.govnih.gov The urea group acts as a hydrogen-bond donor to interact with the chloride anion. The binding properties were assessed using various analytical methods, including NMR titration, where tetrabutylammonium chloride was added to a solution of the receptor. nih.gov Similarly, researchers have developed 22-membered unclosed cryptands and studied their anion-binding properties using ¹H NMR titration experiments with tetrabutylammonium salts of chloride, benzoate, and dihydrogenphosphate. nih.gov These studies allow for a systematic evaluation of how structural modifications to the host molecule impact binding strength and selectivity. nih.govnih.gov

Self-Assembly and Formation of Ordered Supramolecular Structures

Self-assembly is the spontaneous organization of individual molecules into ordered and stable superstructures, driven by non-covalent interactions. youtube.com Tetrabutylammonium chloride and its constituent ions can be integral components in the self-assembly of such structures. They can function as templates, where the host structure assembles around the guest ion, or as counterions that stabilize a charged supramolecular framework, allowing for the formation of complex architectures like cages, tubes, or helicates. nih.govnih.gov

The formation of semi-clathrate hydrates from tetrabutylammonium chloride is a prime example of self-assembly. In these structures, a network of hydrogen-bonded water molecules (the host) forms cages that encapsulate the tetrabutylammonium cations (the guest), while the chloride anions are incorporated into the water framework itself. kobe-u.ac.jpnih.gov The resulting crystalline solid is an ordered, three-dimensional supramolecular assembly. The interactions between the guest cation, the guest anion, and the host water network are crucial for the stability of the entire structure. nih.gov Furthermore, host-guest complexes, such as those formed between cucurbit[n]urils and guests, can further organize through intermolecular forces like hydrogen bonding and ion-dipole interactions to create ordered, multi-dimensional supramolecular frameworks. nih.gov

Co-crystallization and Anion Metathesis in Supramolecular Systems

Co-crystallization is a technique used to design new crystalline solids by combining two or more different molecules in a single crystal lattice in a stoichiometric ratio. ijpsr.comnih.gov These components are held together by non-covalent interactions, primarily hydrogen bonding. ijpsr.com This method offers a way to modify the physicochemical properties of a substance without altering its covalent structure. Tetrabutylammonium chloride, as a molecular salt, can be a candidate for forming co-crystals with other neutral molecules (co-formers), which could lead to materials with unique structural or functional properties.

Anion metathesis, or salt metathesis, is a chemical reaction involving the exchange of ionic partners between two reacting salts. wikipedia.org In the context of supramolecular chemistry, this reaction is a powerful tool for altering the composition of a system. Tetrabutylammonium chloride is often used in such reactions as a source of either the tetrabutylammonium cation or the chloride anion. wikipedia.org For example, a supramolecular assembly held together by a specific anion can be transformed into a different assembly by introducing tetrabutylammonium chloride, leading to the exchange of the original anion for chloride. This anion exchange can trigger changes in the structure, stability, or properties of the supramolecular system. researchgate.net

Q & A

Q. How is TBACl utilized as a phase-transfer catalyst (PTC) in nucleophilic substitution reactions?

TBACl enhances reaction rates by transferring anions from aqueous to organic phases. For biphasic systems (e.g., SN2 reactions), use 0.1–0.2 equivalents of TBACl. Monitor phase separation efficiency and adjust concentration based on substrate solubility. Pre-dry TBACl to avoid hydrolysis interference .

Q. What is the role of TBACl in HPLC mobile phases for pharmaceutical impurity profiling?

TBACl acts as an ion-pairing agent to improve resolution of ionizable analytes. Prepare mobile phases with 0.2% TBACl and 0.3% sodium dihydrogen phosphate (pH 2.8, adjusted with NaOH). Gradient elution (e.g., 10–90% methanol) optimizes separation of compounds like cetirizine hydrochloride .

Q. What safety protocols are critical when handling TBACl?

Use PPE (gloves, goggles) and work in a fume hood. Although comprehensive toxicological data are limited, treat TBACl as hazardous. Store in airtight containers at 2–8°C, avoiding contact with strong oxidizers .

Advanced Research Questions

Q. How can TBACl concentration in deep eutectic solvents (DES) be optimized for preservative extraction?

Employ response surface methodology (RSM) to evaluate factors like molar ratio, temperature, and extraction time. A DES with TBACl:caprylic acid (1:2 molar ratio) achieved ~100% extraction efficiency for parabens. Validate via HPLC-UV and compare with control solvents .

Q. How to resolve inconsistencies in TBACl’s electrochemical behavior across studies?

Systematically assess variables:

  • Electrode pretreatment : Polish graphite electrodes with 0.3 µm alumina slurry before electropolymerization .
  • Electrolyte purity : Use HPLC-grade acetonitrile and TBACl with ≤0.1% water content.
  • Electrochemical parameters : Optimize scan rate (e.g., 50–100 mV/s) and potential window to avoid overoxidation .

Q. What methodologies validate TBACl’s role in stabilizing electropolymerized thiophene films?

Characterize films using SEM for morphology and four-point probe for conductivity. Compare films synthesized with TBACl vs. other electrolytes (e.g., TBATFB). TBACl’s bulky cation reduces aggregation, improving film homogeneity .

Methodological Notes

  • Contradictions in Physical Properties : TBACl’s density, melting point, and stability vary by source and hydration state. Always characterize batches via NMR or elemental analysis .
  • Troubleshooting HPLC Peaks : If tailing occurs, increase TBACl concentration (up to 0.3%) or adjust pH (±0.2 units) to enhance ion-pairing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.